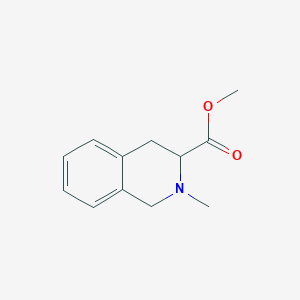

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by a six-membered heterocyclic ring fused with a benzene ring. The compound features a methyl ester group at the 3-position and a methyl substituent at the 2-position. Its stereochemistry (typically S-configuration at C3) is critical for its applications in asymmetric catalysis and coordination chemistry .

This compound serves as a precursor for chiral ligands and organocatalysts. For instance, derivatives of this scaffold have been used in transfer hydrogenation reactions and Diels-Alder cycloadditions . Its hydrochloride salt (CAS 57060-88-5) is a stable form employed in synthetic workflows . Crystallographic studies reveal conformational flexibility in the TIQ ring, adopting half-boat or half-chair conformations depending on substituents and stereochemistry .

Properties

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15-2/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADFTFCXDJGMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly relevant in developing drugs targeting neurological disorders such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent in treating these conditions .

Neuroprotective Research

Potential Neuroprotective Effects:

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of tetrahydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This potential has led to ongoing investigations into its efficacy in preclinical models.

Analytical Chemistry

Quality Control and Detection:

In analytical chemistry, this compound is utilized for detecting and quantifying isoquinoline derivatives. Its application in quality control processes within pharmaceutical manufacturing ensures the purity and consistency of drug products .

Biochemical Studies

Exploration of Enzyme Interactions:

The compound plays a vital role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. By studying these interactions, researchers can gain insights into drug mechanisms and develop more effective therapeutic strategies .

Natural Product Synthesis

Synthesis of Analog Compounds:

this compound is employed in synthesizing natural product analogs. These analogs can lead to the discovery of new therapeutic agents with enhanced efficacy against various diseases .

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Research on Alzheimer's treatments |

| Neuroprotective Research | Potential to protect against neurodegeneration | Studies on oxidative stress mitigation |

| Analytical Chemistry | Used for detection and quantification of isoquinoline derivatives | Quality control methodologies |

| Biochemical Studies | Assists in exploring enzyme interactions | Enzyme activity assays |

| Natural Product Synthesis | Aids in the synthesis of therapeutic analogs | Development of new drug candidates |

Case Studies

-

Neuroprotective Effects:

A study published in Molecules highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. The research demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress through various signaling pathways . -

Pharmaceutical Applications:

Another investigation focused on the synthesis of novel tetrahydroisoquinoline derivatives that showed promising activity against neurodegenerative diseases. The study emphasized the structural modifications leading to enhanced biological activities . -

Analytical Techniques:

A recent article discussed the use of this compound in high-performance liquid chromatography (HPLC) methods for quality control in pharmaceutical products. The findings underscored its effectiveness in ensuring product consistency and safety .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter functions by inhibiting monoamine oxidase (MAO) activity, which can prevent neurotoxicity and provide neuroprotective effects . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Steric and Electronic Effects

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate) exhibit increased lipophilicity compared to methyl esters, influencing solubility and reactivity in organic solvents .

- Methoxy and Halogen Substituents : Methoxy groups (e.g., 6,7-dimethoxy derivatives) enhance electron density on the aromatic ring, stabilizing intermediates in catalytic cycles. Brominated derivatives (e.g., marine algal compounds) demonstrate unique bioactivity and environmental significance .

Stereochemical Impact

- Diastereomers of methyl TIQ carboxylates (e.g., (1S,3S) vs. (1R,3S)) exhibit distinct crystallographic properties. For example, the (1S,3S)-diastereomer crystallizes in monoclinic symmetry (P21), while the (1R,3S)-form adopts triclinic symmetry (P1). These differences influence hydrogen-bonding networks and packing efficiency .

- Conformational Flexibility: The TIQ ring adopts a half-boat conformation in (1S,3S)-methyl 6,7-dimethoxy derivatives (θ = 53.94°, φ = 335.3°) versus a half-chair in benzyl-substituted analogues (θ = 53.39°, φ = 324.7°), affecting catalyst-substrate interactions .

Analytical Data

- Spectroscopy : IR and NMR data confirm functional groups. For example, the methyl ester carbonyl in IR appears at ~1729 cm⁻¹, while ¹H NMR shows characteristic δ 3.70–3.58 ppm for methoxy groups .

- Crystallography: SHELX software is widely used for structure refinement. For instance, (1S,3S)-methyl 2-benzyl-6,7-dimethoxy-TIQ-3-carboxylate crystallizes with monoclinic symmetry (a = 9.7797 Å, β = 96.986°) and R-factor = 0.031 .

Biological Activity

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class is known for its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in cancer therapy. This article explores the biological activities of MTIQ, supported by relevant research findings and case studies.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 57060-86-3

1. Neuroprotective Effects

MTIQ has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that THIQ derivatives can modulate neurotransmitter systems and exhibit antioxidant activity, which may help in protecting neuronal cells from oxidative stress.

Case Study : A study by Zhang et al. (2020) demonstrated that MTIQ analogs showed significant neuroprotection in cellular models of oxidative stress. The compounds were found to reduce cell death by up to 50% in neuronal cell lines exposed to neurotoxic agents .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. THIQ derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings : In vitro studies revealed that MTIQ significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent in inflammatory diseases .

3. Anticancer Potential

MTIQ exhibits promising anticancer activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HePG-2 | <25 | High Activity |

| MCF-7 | 26-50 | Moderate Activity |

| PC-3 | >100 | Low Activity |

Case Study : In a comparative study, MTIQ was tested against several cancer cell lines using the MTT assay. It demonstrated potent anti-proliferative activity against hepatocellular carcinoma (HePG-2) cells with an IC50 value of less than 25 µM, indicating strong efficacy .

The biological activity of MTIQ can be attributed to its ability to interact with various molecular targets:

- Dopamine Receptors : MTIQ acts as a modulator of dopamine receptors, which may explain its neuroprotective effects.

- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, MTIQ helps reduce inflammation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Q & A

What are the common synthetic routes for preparing Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Level: Basic

Methodological Answer:

The Pictet-Spengler reaction is a key synthetic route for tetrahydroisoquinoline (TIQ) derivatives. Starting from L-3,4-dimethoxyphenylalanine methyl ester, condensation with aldehydes (e.g., benzaldehyde) in trifluoroacetic acid (TFA) under reflux yields TIQ frameworks. Stereochemical control is achieved via chiral pool synthesis, where the stereochemistry of the starting amino acid dictates the final product’s configuration. For example, using (S)-configured precursors results in (1S,3S) diastereomers, confirmed by proton NMR analysis of coupling constants and X-ray crystallography . Reaction temperature, solvent polarity, and acid strength (e.g., TFA vs. milder acids) significantly influence imine formation and cyclization rates, affecting diastereomer ratios.

Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and conformation of Methyl 2-methyl-TIQ derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming stereochemistry. For example, vicinal coupling constants (J values) between C1-H and C3-H protons indicate axial/equatorial orientations of substituents, distinguishing half-chair vs. half-boat conformations .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves absolute configurations and intramolecular interactions. Software like SHELXL (for refinement) and OLEX2 (for structure solution) are used to analyze torsion angles (e.g., C1–N1–C9–C10 = -171.7° in (1S,3S) diastereomers) and ring puckering parameters (θ and φ angles) .

How can conformational analysis of the TIQ ring inform the design of chiral organocatalysts?

Level: Advanced

Methodological Answer:

The TIQ ring’s conformation (half-chair vs. half-boat) directly impacts catalyst efficiency by modulating steric and electronic environments. For instance:

- Half-chair conformations (θ = 53.39°, φ = 324.7°) position ester moieties away from the catalytic site, reducing steric hindrance in asymmetric Diels-Alder reactions .

- Substituent placement: Benzyl groups at C2 in a cis orientation (dihedral angle = 70.2°) enhance π-π interactions with substrates, improving enantioselectivity. Computational modeling (DFT) paired with X-ray data can predict optimal substituent arrangements .

How can researchers resolve contradictions in crystallographic data between diastereomers of Methyl 2-methyl-TIQ derivatives?

Level: Advanced

Methodological Answer:

Contradictions arise from differences in crystal packing and symmetry. For example:

- Monoclinic (P21) vs. Triclinic (P1) systems: Diastereomers may adopt distinct unit cell parameters (e.g., a = 9.78 Å vs. a = 8.92 Å), affecting hydrogen-bonding networks. Use SHELXD for phase problem resolution and SHELXL for refining anisotropic displacement parameters .

- Torsion angle analysis: Compare key angles (e.g., C1–N1–C9–C10 = -171.7° vs. 66.0°) to identify conformational outliers. OLEX2’s visualization tools help overlay structures and quantify RMSD values .

What safety protocols are recommended for handling Methyl 2-methyl-TIQ derivatives during synthesis?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., benzyl bromide, TFA).

- Protective Equipment: Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Refer to Safety Data Sheets (SDS) for specific guidance on spill containment and emergency procedures .

What advanced methods are used to analyze intermolecular interactions in Methyl 2-methyl-TIQ crystals?

Level: Advanced

Methodological Answer:

- Hydrogen-bonding networks: Identify short contacts (e.g., C–H⋯O interactions at 2.86 Å) using Mercury or PLATON. These interactions stabilize crystal packing, as seen in chains parallel to the a-axis in P21 symmetry .

- Hirshfeld surface analysis: Quantify interaction contributions (e.g., O⋯H = 25%, C⋯H = 15%) to understand packing efficiency. Pair this with PIXEL calculations to evaluate lattice energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.